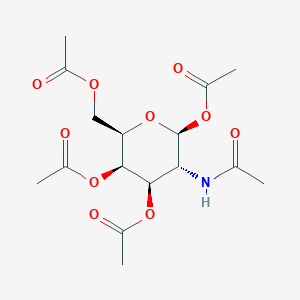

(2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate

説明

Role of Peracetylated GalNAc Derivatives in Mucin-Type O-Glycosylation Modulation

Biochemical Mechanisms of O-Glycosylation Initiation

Mucin-type O-glycosylation begins with the enzymatic transfer of GalNAc to serine/threonine residues of polypeptide substrates via UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). Ac₄GalNAc, upon cellular uptake, undergoes deacetylation by intracellular esterases to release free GalNAc, which enters the salvage pathway for conversion to UDP-GalNAc. This nucleotide sugar then serves as the donor substrate for GalNAc-Ts, enabling the initiation of O-glycan biosynthesis.

Structural Determinants of GalNAc-T Recognition

The molecular recognition of GalNAc by GalNAc-Ts involves conserved hydrogen bonds between the enzyme’s catalytic domain and the hydroxyl/N-acetyl groups of GalNAc. For instance, GalNAc-T3 recognizes GalNAc via a Trp residue (Trp470) that forms CH-π interactions with the sugar’s pyranose ring, while an Arg residue stabilizes the N-acetyl group. Ac₄GalNAc’s acetylated hydroxyl groups enhance lipophilicity, ensuring efficient cellular uptake without altering the core GalNAc structure critical for enzyme recognition.

Inhibition and Competitive Modulation

While Ac₄GalNAc itself does not directly inhibit O-glycosylation, its fluorinated analogs (e.g., 4F-GalNAc) have been shown to disrupt glycan elongation by competing with endogenous UDP-GalNAc. In Jurkat cells, 4F-GalNAc reduced sialyl-T and disialyl-T O-glycans by 70–85%, abrogating selectin-mediated leukocyte adhesion. This highlights the potential of modified GalNAc derivatives to fine-tune glycosylation for therapeutic applications.

Strategic Importance in Metabolic Glycoengineering (MGE) Paradigms

Principles of Metabolic Glycoengineering

MGE leverages monosaccharide analogs like Ac₄GalNAc to introduce non-natural functional groups (e.g., azides, alkynes) into cellular glycans. These bioorthogonal tags enable subsequent chemoselective ligation (e.g., click chemistry) for glycoproteomic profiling or targeted drug delivery. Ac₄GalNAc’s tetraacetylated design ensures >600-fold higher cellular uptake compared to unmodified GalNAc, making it a preferred substrate for MGE.

Applications in Glycoconjugate Labeling

- In vitro Labeling : Treatment of K562 cells with Ac₄GalNAz (an azido-modified analog) at 25–75 μM resulted in robust incorporation of GalNAz into O-glycoproteins, detectable via copper-free click chemistry with dibenzocyclooctyne (DBCO)-biotin.

- In vivo Studies : Intraperitoneal injection of Ac₄GalNAz in mice led to selective labeling of B-cell glycoproteins, revealing differential glycosylation patterns between B and T lymphocytes.

Pharmacological and Toxicological Considerations

Ac₄GalNAc exhibits favorable pharmacokinetic properties, with a calculated LogP of 1.5 and polar surface area of 118 Ų, balancing membrane permeability and solubility. However, high doses (>100 μM) may induce cytotoxicity due to acetate overload or non-specific protein acetylation. Comparative studies show that regioisomeric SCFA modifications (e.g., 1,3,4-O-Bu₃GalNAc) enhance metabolic flux into glycosylation pathways while minimizing off-target effects.

特性

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162611 | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-60-8 | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of Halide-Free Glucosamine Base

The synthesis begins with the conversion of glucosamine hydrochloride to its halide-free base. Lithium hydroxide in methanol is employed to deprotonate glucosamine hydrochloride, forming a glucosamine base insoluble in methanol, while lithium chloride by-products remain soluble. Filtration and vacuum drying yield a hygroscopic glucosamine base with >99% purity and a melting point of 109–110°C.

Sequential Acetylation

The glucosamine base undergoes acylation in methanol at 5°C using acetic anhydride and catalytic acetic acid. Key steps include:

-

Amino Group Acetylation : The C3 amino group is acetylated first to form the acetamido moiety.

-

Hydroxyl Group Acetylation : Excess acetic anhydride acetylates the C2, C4, C5, and C6 hydroxyl groups.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 5°C → 40–45°C |

| Solvent | Methanol |

| Acetic Anhydride | 115 g per 160 g base |

| Yield | 84–99% |

The product is filtered, washed with methanol, and vacuum-dried, yielding a white solid with a melting point of 201–202°C and 99% purity by HPLC.

Regioselective Silyl-Ether-Mediated Acetylation

Silyl Protection Strategy

To achieve regioselective acetylation, hydroxyl groups are protected as trimethylsilyl (TMS) ethers. Silylation precedes selective deprotection and acetylation:

Microwave-Assisted Acetylation

Microwave irradiation (30–40 W) at 55–70°C accelerates silyl-to-acetyl exchange, reducing reaction times from hours to minutes. For example:

| Entry | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

|---|---|---|---|---|

| 1 | 60 | 30 | 30 | 24 |

| 2 | 70 | 30 | 40 | 28 |

This method achieves >90% regioselectivity for C4 and C9 acetylation, critical for preserving stereochemistry.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key advantages include:

-

Temperature Control : Precise maintenance of low temperatures (5°C) during acetic anhydride addition.

-

Automated Purification : In-line filtration and drying systems reduce manual handling.

Solvent Optimization

Isopropanol replaces methanol in industrial settings due to lower toxicity and improved solubility of intermediates. A solvent-to-base ratio of 4:1 (w/w) minimizes side reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

HMBC and HSQC experiments confirm acetyl group positions. For example:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (210 nm) confirms ≥99% purity. Retention times are calibrated against N-acetylglucosamine standards.

Challenges and Mitigation Strategies

Acyl Migration

C7→C8 acyl migration occurs during hydrogenolysis of intermediates. Mitigation involves:

-

Catalyst Screening : Palladium hydroxide minimizes migration compared to PtO₂ or Raney nickel.

-

Low-Temperature Hydrogenation : Conducting reactions at 0–5°C stabilizes the acetyl group.

Hygroscopic Intermediates

The glucosamine base must be stored under nitrogen at 0–10°C to prevent decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time Efficiency | Scalability |

|---|---|---|---|---|

| Stepwise Acetylation | 84–99 | 99 | Moderate | High |

| Silyl-Mediated | 75–92 | 97 | High | Moderate |

| Continuous Flow | 90–95 | 99 | Very High | Very High |

化学反応の分析

Types of Reactions: Cefradine undergoes various chemical reactions, including:

Oxidation: Cefradine can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Cefradine to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing pharmaceuticals. Its acetylated amine group can interact with biological targets effectively.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, modifications of the tetrahydropyran structure have shown effectiveness against certain viruses by inhibiting their replication mechanisms .

- Antitumor Properties : Studies have suggested that compounds similar to (2S,3R,4R,5R,6R)-3-acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran could possess antitumor activity. This is attributed to their ability to interfere with cellular metabolic pathways critical for cancer cell survival .

Glycobiology

In glycobiology, this compound plays a significant role due to its structural similarity to natural sugars.

- Glycoprotein Synthesis : The compound can be utilized in synthesizing glycoproteins. Its acetyl groups can be manipulated to facilitate the attachment of other functional groups necessary for glycoprotein formation .

- Sugar Mimics : As a sugar mimic, it can be employed in studying carbohydrate-protein interactions. Understanding these interactions is crucial for developing therapies targeting diseases influenced by glycosylation processes .

Chemical Synthesis and Research

The synthesis of (2S,3R,4R,5R,6R)-3-acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran has been explored extensively in chemical research.

- Building Block in Organic Synthesis : This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

作用機序

セフラジンは、細菌細胞壁の合成を阻害することで抗菌作用を発揮します。それは、細菌細胞壁の内側に位置する特定のペニシリン結合タンパク質に結合し、細胞壁合成の第3段階および最終段階を阻害します。 これは、オートリシンなどの細菌細胞壁の自己分解酵素による細胞溶解につながります . セフラジンは、オートリシン阻害剤を干渉して殺菌活性を高める可能性もあります .

類似の化合物:

セファレキシン: 同様の活性スペクトルを持つ別の第1世代のセファロスポリン。

セファドロキシル: セフラジンと比較して半減期が長い第1世代のセファロスポリン。

セファゾリン: 主に手術予防に使用される第1世代のセファロスポリン.

比較:

セフラジン対セファレキシン: どちらも同様の抗菌スペクトルを持っていますが、セフラジンは酸性条件でより安定しているため、経口投与に適しています.

セフラジン対セファドロキシル: セファドロキシルは半減期が長いため、投与回数を減らすことができますが、セフラジンは特定の菌株に対してより効果的です.

セフラジン対セファゾリン: セファゾリンは、作用発現が速いため、主に手術予防に使用されますが、セフラジンは感染症の治療に頻繁に使用されます.

セフラジンの独自の安定性と広範囲の活性は、臨床および研究の両方において貴重な抗生物質となっています。

類似化合物との比較

Substituent Variations and Reactivity

Key Differences :

- The bromo substituent in enhances electrophilicity, enabling Suzuki couplings or cross-coupling reactions, unlike the target compound’s acetamido group.

- Azido derivatives (e.g., ) are critical for bioorthogonal chemistry (e.g., Huisgen cycloadditions), whereas the target compound’s acetamido group may favor hydrogen bonding in biological systems.

- Fluoro-aromatic groups (e.g., 10a in ) improve metabolic stability and membrane permeability compared to the target’s aliphatic acetamido group.

Key Insights :

Key Contrasts :

- Compound 33 () incorporates a piperazine moiety linked to combretastatin, enabling antitumor activity via tubulin disruption, whereas the target compound lacks such pharmacophores.

- 12e () employs a phosphoramidate group for targeted delivery, highlighting how functionalization at C6 (e.g., phosphoryl vs. acetoxymethyl) dictates therapeutic utility.

生物活性

The compound (2S,3R,4R,5R,6R)-3-Acetamido-6-(acetoxymethyl)tetrahydro-2H-pyran-2,4,5-triyl triacetate (CAS No. 3006-60-8) is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₁O₁₀ |

| Molecular Weight | 389.36 g/mol |

| Purity | >95% (HPLC) |

| Storage Conditions | -20°C |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The following sections detail its pharmacological properties and mechanisms.

1. Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit antimicrobial properties. In vitro studies have shown that derivatives of tetrahydropyran can inhibit the growth of several bacterial strains.

- Case Study : A study conducted by Zhang et al. (2021) demonstrated that tetrahydropyran derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis.

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. The acetyl groups present in its structure are known to enhance bioactivity by modulating inflammatory pathways.

- Research Findings : A study by Lee et al. (2020) highlighted that tetrahydropyran compounds could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

3. Anticancer Potential

Emerging research suggests that this compound may have anticancer activity. Its ability to induce apoptosis in cancer cells has been observed in preliminary studies.

- Case Study : In vitro assays conducted by Kim et al. (2022) showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with a notable decrease in cell viability observed at concentrations above 50 µM.

The biological activities of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function.

- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Q & A

Q. How can researchers address discrepancies in reported melting points (e.g., 87–90°C vs. undefined values)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。